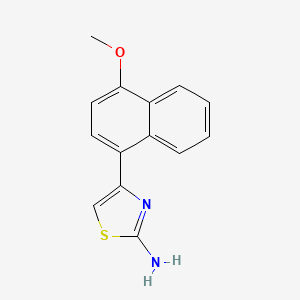
4-(4-Metoxinaftalen-1-il)-1,3-tiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
4-(4-Metoxinaftalen-1-il)-1,3-tiazol-2-amina: y sus derivados se han investigado por sus propiedades anticancerígenas. Los investigadores sintetizaron una nueva serie de 4-(4-metoxinaftalen-1-il)-5-arilpirimidin-2-aminas y evaluaron sus efectos antiproliferativos. La mayoría de los compuestos exhibieron actividad moderada a alta en comparación con el fármaco estándar cisplatino. Notablemente, el compuesto 5i demostró una potente actividad contra las líneas celulares cancerosas MCF-7 y HepG2, con valores de IC50 de 3.77 ± 0.36 µM y 3.83 ± 0.26 µM, respectivamente. Los estudios mecanísticos revelaron que 5i inhibe la polimerización de la tubulina, induce el arresto del ciclo celular en la fase G2 / M y desencadena la apoptosis en las células MCF-7. El modelado molecular sugiere que 5i probablemente se une al sitio de la colchicina de la tubulina .
Modulación de la Dinámica de los Microtúbulos
Como componente clave del citoesqueleto, la tubulina juega un papel crucial en la división celular, el transporte intracelular y la señalización celular. Los compuestos que se dirigen a la tubulina pueden interrumpir la dinámica de los microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosisThis compound puede servir como un modulador potencial del ensamblaje de microtúbulos, haciéndolo relevante para la terapia contra el cáncer .
Farmacóforo de Pirimidina
El anillo de pirimidina del compuesto, una versátil estructura heterocíclica de 6 miembros, se ha explorado ampliamente en el diseño de fármacos. Las moléculas que contienen pirimidina exhiben diversas actividades farmacológicas, incluidos los efectos antiinflamatorios, antivirales y neuroprotectores. This compound se alinea con esta tendencia, convirtiéndolo en un andamiaje atractivo para desarrollar agentes bioactivos .
Apoptosis Mediada por Nur77
Curiosamente, otro estudio que involucró compuestos relacionados exploró su impacto en la expresión y localización de Nur77 en las células de cáncer gástrico. Se encontró que el compuesto 9h induce la exportación nuclear de Nur77, lo que potencialmente media la apoptosis. Aunque no está directamente relacionado con la actividad de orientación a la tubulina, este hallazgo destaca los efectos multifacéticos del compuesto .
Mitigación de la Resistencia a los Fármacos
A pesar de los agentes antimitóticos existentes, la resistencia a los fármacos y los efectos secundarios siguen siendo desafíos en el tratamiento del cáncer. Los compuestos novedosos como This compound ofrecen esperanza para superar estas limitaciones al proporcionar mecanismos de acción alternativos .
Desarrollo Futuro de Fármacos
La investigación continua en la relación estructura-actividad de este compuesto y sus análogos puede conducir al descubrimiento de potentes inhibidores de la polimerización de la tubulina. Estos agentes podrían mejorar la terapia contra el cáncer al tiempo que minimizan los efectos adversos .
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin consists of α- and β-tubulin heterodimers and is involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine interacts with tubulin by inhibiting its polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule-formed mitotic spindle, which guides replicated chromosomes to separate equally to the two daughter cells during eukaryotic cell division . Interruption of this process can lead to apoptotic cell death .
Result of Action
The result of the action of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is the induction of cell cycle arrest at the G2/M phase and cell apoptosis, particularly in cancer cell lines like MCF-7 and HepG2 . This leads to a decrease in the proliferation of these cancer cells .
Análisis Bioquímico
Biochemical Properties
It’s structurally similar to other compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
Structurally similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s structurally similar to other compounds that exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGNIZGIRORJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)
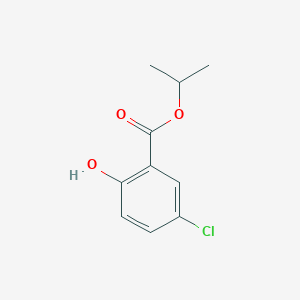
![ethyl 4-{4-[(2,4-dimethylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2482739.png)
![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)
![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)
![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
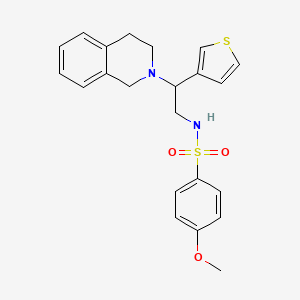
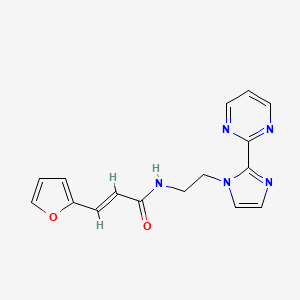
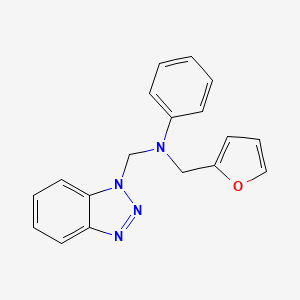
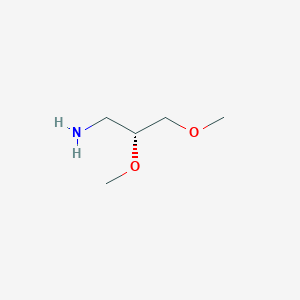
![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2482759.png)
